molecular formula C12H14N2O3 B447178 N-(2-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 459147-82-1

N-(2-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B447178
CAS No.: 459147-82-1
M. Wt: 234.25g/mol
InChI Key: BWZXWOSKUYLEGG-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-5-oxopyrrolidine-2-carboxamide is a chemical compound known for its diverse applications in various scientific fields. It is characterized by the presence of a methoxyphenyl group attached to a pyrrolidine ring, which is further substituted with a carboxamide group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 2-methoxyaniline with succinic anhydride to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyphenyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(2-Methoxyphenyl)-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biochemical and physiological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

    2-Methoxyphenyl derivatives: Compounds like 2-methoxyphenylacetic acid and 2-methoxyphenylamine share structural similarities.

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid and pyrrolidine-2,5-dione are structurally related.

Uniqueness: N-(2-Methoxyphenyl)-5-oxopyrrolidine-2-carboxamide is unique due to the combination of the methoxyphenyl group and the pyrrolidine ring with a carboxamide substitution. This specific arrangement imparts distinct chemical properties and biological activities, making it valuable for various applications .

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-8(10)14-12(16)9-6-7-11(15)13-9/h2-5,9H,6-7H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZXWOSKUYLEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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